4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, antimalarial, and antileishmanial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves multiple steps, including electrophilic aromatic substitution and hydrazine coupling reactions . The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or hydrazines .
Wissenschaftliche Forschungsanwendungen
. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promising antileishmanial and antimalarial activities, making it a potential candidate for drug development . Additionally, its unique structure allows it to interact with various biological targets, making it useful in studying molecular mechanisms and pathways .
Wirkmechanismus
The mechanism of action of 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways . It is believed to inhibit key enzymes and proteins involved in the survival and proliferation of pathogens, such as Leishmania and Plasmodium species . The compound’s ability to form stable complexes with these targets disrupts their normal function, leading to the inhibition of disease progression .
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamide derivatives, 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE stands out due to its unique structure and enhanced biological activity . Similar compounds include sulfamethoxazole, sulfadiazine, and sulfapyridine, which are also known for their antibacterial and antimalarial properties . the presence of the hydrazine and pyridine moieties in this compound provides additional sites for interaction with biological targets, potentially increasing its efficacy and specificity .
Eigenschaften
Molekularformel |
C21H19N5O4S |
---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
4-[[5-cyano-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)pyridin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N5O4S/c1-14-18(13-22)20(27)26(12-11-15-5-3-2-4-6-15)21(28)19(14)25-24-16-7-9-17(10-8-16)31(23,29)30/h2-10,27H,11-12H2,1H3,(H2,23,29,30) |
InChI-Schlüssel |
OLUBGBQJCVVKAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCC2=CC=CC=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.